4-Biphenylzinc bromide

Catalog No.
S3546416
CAS No.
312693-44-0
M.F
C12H9BrZn
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenylzinc bromide

CAS Number

312693-44-0

Product Name

4-Biphenylzinc bromide

IUPAC Name

bromozinc(1+);phenylbenzene

Molecular Formula

C12H9BrZn

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1

InChI Key

PJCKUYSUPQKJDR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: 4-Biphenylzinc bromide is extensively used in organic synthesis, particularly as a reagent in cross-coupling reactions . Methods of Application:

    Suzuki-Miyaura Coupling: The compound is used to couple with aryl halides in the presence of a palladium catalyst to form biphenyl structures.

    Negishi Coupling: It reacts with electrophiles to form carbon-carbon bonds, employing zinc as the metal mediator. These methods have enabled the synthesis of complex organic molecules, with yields often exceeding 80%.

Medicinal Chemistry

Scientific Field: Pharmaceutical Sciences Application Summary: In medicinal chemistry, 4-Biphenylzinc bromide is used to create biphenyl structures that are prevalent in active pharmaceutical ingredients (APIs) . Methods of Application:

Material Science

Scientific Field: Material Science Application Summary: The reagent is applied in the development of new materials with biphenyl components, which can enhance stability and performance . Methods of Application:

    Polymer Synthesis: It is used to synthesize polymers with biphenyl units that impart rigidity and thermal stability. Polymers with enhanced properties have been developed, contributing to advancements in materials science.

Catalysis

Scientific Field: Catalysis Application Summary: 4-Biphenylzinc bromide serves as a precursor in the preparation of catalysts used in organic reactions . Methods of Application:

    Catalyst Development: The compound is used to synthesize ligands for transition metal catalysts involved in various organic transformations. The development of these catalysts has led to more efficient and selective organic reactions.

Proteomics

Scientific Field: Biochemistry Application Summary: In proteomics, the compound is used to study protein interactions and modifications . Methods of Application:

    Protein Labeling: It is employed to label proteins, allowing for the study of protein-protein interactions and the identification of modification sites. This application has provided insights into protein function and the mechanisms of diseases at the molecular level.

Environmental Chemistry

Scientific Field: Environmental Science Application Summary: 4-Biphenylzinc bromide is used in environmental chemistry to synthesize compounds that can degrade pollutants . Methods of Application:

    Pollutant Degradation: The compound is used to create catalysts that can break down harmful environmental pollutants. These catalysts have shown potential in reducing pollution and mitigating environmental damage.

Flow Batteries

    Battery Component Synthesis: It may be used to synthesize components that improve the stability and efficiency of flow batteries. Advancements in flow battery technology, offering scalable and flexible energy storage solutions.

Drug Discovery

Scientific Field: Medicinal Chemistry Application Summary: It is a key reagent in the discovery of new drugs, especially those with biphenyl motifs. Methods of Application:

    Lead Compound Synthesis: Synthesis of lead compounds that include biphenyl structures, which are common in many drugs. Identification of new drug candidates with potential therapeutic applications.

4-Biphenylzinc bromide is likely an organozinc compound, containing a zinc atom bonded to a biphenyl group (two connected phenyl rings) and a bromine atom. Organozinc compounds are a class of chemicals with various applications in organic synthesis []. The specific position of the bromine on the biphenyl group (indicated by the "4-" prefix) is unclear without further information.

Origin

The origin of 4-biphenylzinc bromide is not readily available in scientific literature. Organozinc compounds can be synthesized in laboratories from various precursors, but the specific method for this compound remains elusive.

Significance in Scientific Research

The potential significance of 4-biphenylzinc bromide in scientific research is difficult to assess without more information. Organozinc compounds are known for their versatility in organic synthesis, particularly in carbon-carbon bond formation reactions []. However, the specific properties and reactivity of 4-biphenylzinc bromide would need to be studied to determine its potential applications.


Molecular Structure Analysis

The key feature of 4-biphenylzinc bromide's structure is the zinc atom bonded to both a biphenyl group and a bromine atom. The biphenyl group introduces aromatic character and potential for further functionalization, while the bromine atom can participate in various reactions.


Chemical Reactions Analysis

  • Synthesis: Organozinc compounds can be synthesized from various precursors, such as aryl halides (like bromobenzene) and zinc metal using methods like the Negishi reaction [].
  • Carbon-carbon bond formation: Organozinc compounds are known for their ability to form new carbon-carbon bonds. This could involve reactions with carbonyl compounds (aldehydes and ketones) or epoxides, leading to the formation of alcohols or new C-C linkages [].
  • Metathesis reactions: Organozinc compounds can participate in exchange reactions with other metal-carbon bonds, leading to the formation of new organometallic species [].

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 4-biphenylzinc bromide is not available. However, organozinc compounds are generally air and moisture sensitive due to the reactivity of the zinc-carbon bond. They are typically colorless to white solids and may have varying solubility depending on the organic groups attached to the zinc atom [].

As a potential reagent in organic synthesis, 4-biphenylzinc bromide's mechanism of action would depend on the specific reaction it's involved in. In general, organozinc compounds act as nucleophiles due to the negative charge density on the carbon atom bonded to zinc. This allows them to attack electrophilic centers in other molecules, facilitating bond formation [].

Dates

Modify: 2023-08-19

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